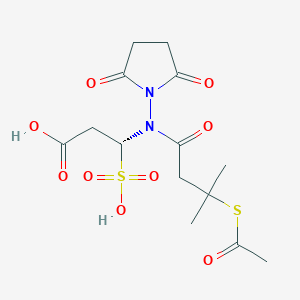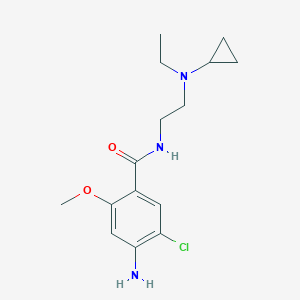
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, also known as ACEM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACEM is a benzamide derivative that has been synthesized using various methods and has been found to have promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemische Und Physiologische Effekte
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA synthesis. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain management drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research on 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, including the development of new anticancer drugs based on its structure, the investigation of its potential use in pain management, and the exploration of its mechanisms of action. Further research is needed to determine its optimal dosage and administration and to assess its potential toxicity.
Synthesemethoden
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide can be synthesized using different methods, including the use of benzoyl chloride, 4-amino-5-chloro-2-methoxybenzoic acid, and 2-(cyclopropylethylamino)ethylamine. The process involves several steps, including the conversion of the benzoyl chloride to the corresponding acid, which is then coupled with the amine to form the final product.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
CAS-Nummer |
126105-19-9 |
|---|---|
Produktname |
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide |
Molekularformel |
C15H22ClN3O2 |
Molekulargewicht |
311.81 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[2-[cyclopropyl(ethyl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(10-4-5-10)7-6-18-15(20)11-8-12(16)13(17)9-14(11)21-2/h8-10H,3-7,17H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
WAGMSMCQQILXCJ-UHFFFAOYSA-N |
SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Kanonische SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Synonyme |
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-metho xy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
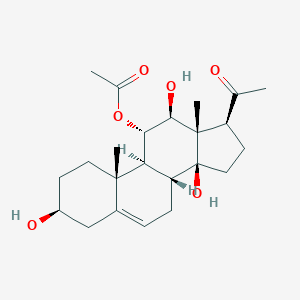
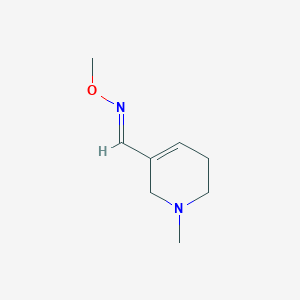
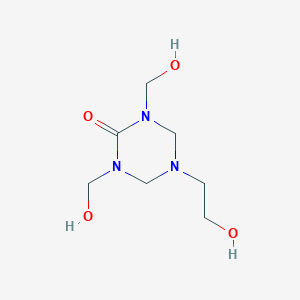

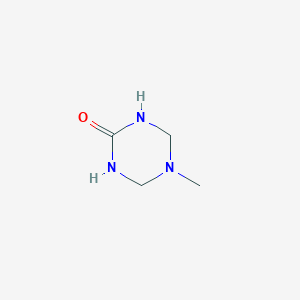



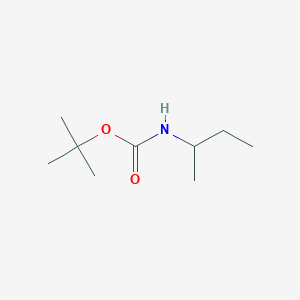
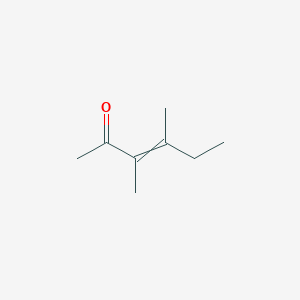

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
